6-(Difluoromethyl)-1h-indole
Overview
Description
6-(Difluoromethyl)-1H-indole is a fluorinated indole derivative that has been studied for its unique chemical properties and potential applications in biochemical research. It serves as a probe for the turnover of indole by the enzyme tryptophan synthase, which is a bifunctional enzyme involved in the biosynthesis of tryptophan . This compound has been utilized in various synthetic pathways to create bioactive metabolites and has been characterized for its stability and reactivity .
Synthesis Analysis
The synthesis of 6-(difluoromethyl)-1H-indole involves the preparation of N-1 BOC protected precursors, which are then deprotected via flash vacuum thermolysis . This method provides a stable and reactive form of the indole derivative. Additionally, the synthesis of related compounds, such as 5- and 6-trifluoromethyldiazirinyl indoles from bromoindole derivatives, has been reported, indicating the versatility of fluorinated indole synthesis .
Molecular Structure Analysis
The molecular structure of 6-(difluoromethyl)-1H-indole has been characterized using various spectroscopic techniques. Mass spectral analysis has been employed to identify the turnover products when 6-(difluoromethyl)-1H-indole is processed by tryptophan synthase . Furthermore, the crystal structure and molecular structure of related indole derivatives have been determined using X-ray diffraction and density functional theory (DFT), providing insights into the electronic and structural properties of these compounds .
Chemical Reactions Analysis
6-(Difluoromethyl)-1H-indole undergoes a slow and spontaneous hydrolysis to produce 6-formylindole, with the rate of hydrolysis being pH-independent in the range of 3.5-10.5. However, above pH 10.5, the rate increases due to the high reactivity of the anionic form of the indole . Additionally, the compound has been shown to participate in radical-mediated dearomatization reactions with sulfinate reagents, leading to the synthesis of fluorinated spirocyclic indolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-(difluoromethyl)-1H-indole include its stability and reactivity, which have been compared to other fluorinated indole derivatives such as 6-(trifluoromethyl)indole . The compound's reactivity with tryptophan synthase and its resistance to enzyme-promoted dehalogenation suggest that it can be a useful tool for studying the enzymatic processes involving indole . The compound's photoreactive nature has also been exploited for the synthesis of photoaffinity labels, indicating its potential in biological functional analysis .
Scientific Research Applications
Enzymatic Processing and Hydrolysis Studies
6-(Difluoromethyl)-1H-indole has been utilized to study the activation of indole by tryptophan synthase, a bifunctional enzyme. This compound undergoes hydrolysis to form 6-formylindole and is processed by the beta subunit of tryptophan synthase. The lack of enzyme-promoted dehalogenation in this process suggests rapid carbon-carbon bond formation, which is crucial for understanding the enzymatic behavior of indoles (Woolridge & Rokita, 1991).
Synthesis and Stability Assessment
Research has also focused on the synthesis and reactivity of 6-(difluoromethyl)indole. The stability of this indole derivative, in comparison with other compounds like 6-(trifluoromethyl)indole, is a topic of interest, providing insights into the chemical properties and potential applications of such compounds (Woolridge & Rokita, 1989).
Novel Indole Derivatives for Various Applications
The creation of novel indole-based compounds, including those derived from 6-(difluoromethyl)-1H-indole, is notable. These derivatives are characterized for their biological, industrial, and optical applications. Techniques like nuclear magnetic resonance and X-ray diffraction have been employed to analyze the structures and properties of these new indole derivatives, expanding the scope of indole-based research (Tariq et al., 2020).
Antimicrobial Properties
Some derivatives of 6-(difluoromethyl)-1H-indole have been synthesized and evaluated for their antimicrobial properties. These include indole-2-ones, which have shown effectiveness against certain bacteria and fungi. This indicates the potential of 6-(difluoromethyl)-1H-indole derivatives in developing new antimicrobial agents (Chundawat et al., 2016).
Applications in Organic Synthesis
The compound plays a significant role in the synthesis and functionalization of indoles, a crucial aspect of organic chemistry due to indoles' presence in numerous biologically active natural compounds. Palladium-catalyzed reactions, involving 6-(difluoromethyl)-1H-indole derivatives, have become vital in organic synthesis, providing efficient pathways for the production of various chemicals (Cacchi & Fabrizi, 2005).
Antifouling Applications
Indole derivatives, including those related to 6-(difluoromethyl)-1H-indole, have been investigated for their antifouling properties. These compounds are integrated into acrylic metal salt resins, showing promising results in inhibiting algae attachment and demonstrating self-polishing and better antifouling performance than pure acrylic resins (Chunhua et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-(difluoromethyl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5,9,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZMGMWFFIVDPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155755 | |
Record name | 6-(Difluoromethyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90155755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethyl)-1h-indole | |
CAS RN |
127956-27-8 | |
Record name | 6-(Difluoromethyl)indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127956278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Difluoromethyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90155755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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